N-Cbz-4-methyl-L-phenylalanine
CAS No.: 49759-58-2
Cat. No.: VC8275988
Molecular Formula: C18H19NO4
Molecular Weight: 313.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 49759-58-2 |
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Molecular Formula | C18H19NO4 |
Molecular Weight | 313.3 g/mol |
IUPAC Name | (2S)-3-(4-methylphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C18H19NO4/c1-13-7-9-14(10-8-13)11-16(17(20)21)19-18(22)23-12-15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,21)/t16-/m0/s1 |
Standard InChI Key | CSDULTGTPASESO-INIZCTEOSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES | CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Molecular Characteristics
N-Cbz-4-methyl-L-phenylalanine, systematically named , features a chiral center at the second carbon of its aliphatic chain, conferring stereochemical specificity critical for biological activity. The Cbz group () protects the amino group, while the 4-methylphenyl side chain influences hydrophobicity and steric interactions.
Table 1: Molecular and Structural Data
Property | Value |
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CAS No. | 49759-58-2 |
Molecular Formula | |
Molecular Weight | 313.3 g/mol |
IUPAC Name | |
InChI | InChI=1S/C18H19NO4/c1-13-7-9-14(10-8-13)11-16(17(20)21)19-18(22)23-12-15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,21)/t16-/m0/s1 |
SMILES |
The stereochemistry of the compound is preserved through the -configuration at the alpha carbon, ensuring compatibility with natural L-amino acids in peptide chains.
Synthesis Methodologies
Enzymatic Condensation Strategies
A landmark patent (US5279946A) details the enzymatic synthesis of related Cbz-protected aspartyl-phenylalanine methyl esters using papain in a biphasic system . Although this method specifically targets , its principles are transferable to N-Cbz-4-methyl-L-phenylalanine. The protocol involves:
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Dissolving and L-phenylalanine methyl ester in ethyl acetate.
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Adding papain suspended in potassium citrate buffer (pH 5.1) with glycerol as a dispersing agent.
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Maintaining the reaction at 25–49°C for 5–48 hours, achieving yields up to 85% .
Glycerol mitigates viscosity issues by preventing enzyme aggregation, a critical innovation over earlier methods that suffered from sub-20% yields without dispersants .
Traditional Chemical Protection
The general synthesis route for Cbz-protected amino acids involves reacting 4-methyl-L-phenylalanine with benzyloxycarbonyl chloride () in the presence of a base like sodium bicarbonate. The reaction proceeds as:
This method, while effective, requires meticulous purification to remove excess reagents and racemic by-products.
Table 2: Comparative Synthesis Yields
Method | Conditions | Yield (%) |
---|---|---|
Enzymatic (Papain) | Ethyl acetate, pH 5.1, glycerol | 74–85 |
Chemical (Cbz-Cl) | Aqueous base, RT | 60–75 |
Physicochemical Properties
While direct data on N-Cbz-4-methyl-L-phenylalanine’s melting point or solubility are scarce, analogs like N-Cbz-L-phenylalanine (CAS 1161-13-3) exhibit a melting point of 85–87°C and solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . The 4-methyl group likely enhances lipid solubility, making the compound more amenable to organic-phase reactions.
Key Inferences:
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Solubility: Sparingly soluble in polar aprotic solvents (DMF, DMSO) .
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Stability: Stable under inert storage conditions (room temperature, desiccated).
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Optical Activity: (in acetic acid) for the non-methylated analog , suggesting similar chiral integrity.
Applications in Peptide Synthesis
Peptide Chain Assembly
The Cbz group’s orthogonal protection strategy allows sequential peptide elongation. For example, in solid-phase synthesis:
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N-Cbz-4-methyl-L-phenylalanine is coupled to a resin-bound peptide using carbodiimide activators.
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The Cbz group is removed via hydrogenolysis or acidic conditions (e.g., HBr/acetic acid).
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Subsequent amino acids are added iteratively.
Pharmaceutical Intermediates
This compound serves as a precursor to peptidomimetics targeting protease enzymes or G-protein-coupled receptors. Its methyl group enhances metabolic stability, a desirable trait in drug candidates.
Research Findings and Case Studies
Stability Under Acidic Conditions
The Cbz group demonstrates robustness in pH 3–7.5, as evidenced by its stability in citrate buffers during enzymatic reactions . This property is crucial for reactions requiring mild acidic conditions.
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
Compound | Substituent | Molecular Weight | Key Application |
---|---|---|---|
N-Cbz-L-phenylalanine | Phenyl | 299.32 | Model peptide studies |
N-Cbz-4-methyl-L-phenylalanine | 4-Methylphenyl | 313.3 | Drug candidate synthesis |
The 4-methyl derivative’s enhanced hydrophobicity improves membrane permeability in therapeutic peptides.
Future Directions
Advances in enzymatic engineering could reduce production costs, while computational modeling may predict novel applications in targeted drug delivery. Further studies on the compound’s pharmacokinetics are warranted to validate its therapeutic potential.
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